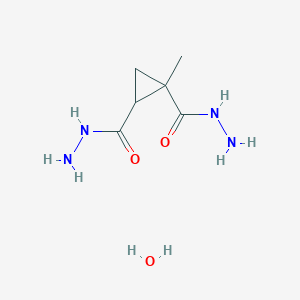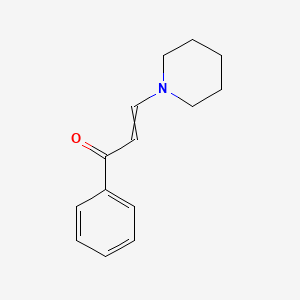![molecular formula C16H16O2 B1620852 1-[4-(4-Methylphenyl)phenoxy]propan-2-one CAS No. 449737-01-3](/img/structure/B1620852.png)
1-[4-(4-Methylphenyl)phenoxy]propan-2-one
Vue d'ensemble
Description
“1-[4-(4-Methylphenyl)phenoxy]propan-2-one” is a chemical compound with the molecular formula C16H16O21. It is also known as PMS or p-methylstyryl ketone1. PMS is a versatile compound that has a wide range of applications in the fields of chemistry, biology, and materials science1.
Synthesis Analysis
The specific synthesis process for “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” is not readily available in the search results. However, related compounds have been synthesized through various methods, including the use of copper-supported modified magnetic carrageenan as a green heterogeneous catalyst2.Molecular Structure Analysis
The molecular structure of “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” is not explicitly provided in the search results. However, it is known that the compound has a molecular formula of C16H16O21.Chemical Reactions Analysis
The specific chemical reactions involving “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” are not detailed in the search results. However, related compounds have been involved in various chemical reactions, as indicated by the data available34.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” are not fully detailed in the search results. However, it is known that the compound has a molecular formula of C16H16O21.Applications De Recherche Scientifique
Environmental Pollutants and Health Risks
Phenolic compounds, such as Bisphenol A and its derivatives, have been identified as environmental pollutants with endocrine-disrupting capabilities. These substances can interfere with the endocrine system of humans and wildlife, leading to reproductive and developmental issues. For instance, studies have shown that certain environmental pollutants act like hormones, disrupting physiological functions and potentially contributing to male infertility through mechanisms like germ cell apoptosis induced by plasticizers (Lagos-Cabré & Moreno, 2012).
Occupational Exposure and Health Effects
Occupational exposure to phenolic compounds such as Bisphenol A has been associated with health risks. Individuals with occupational exposure have higher detected levels of BPA than those environmentally exposed, indicating a greater risk of health effects such as sexual dysfunction in men and potential impacts on offspring of exposed parents during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Therapeutic Potential and Pharmacological Properties
Naringenin and chlorogenic acid are examples of phenolic compounds with significant pharmacological activities, suggesting therapeutic applications in various disorders. Their beneficial effects are attributed to anti-inflammatory and antioxidant properties, highlighting the potential for dietary or therapeutic use in managing neurological, cardiovascular, and metabolic disorders (Rani et al., 2016); (Naveed et al., 2018).
Chemosensors and Environmental Monitoring
Phenolic compounds are used in developing chemosensors for detecting various analytes, demonstrating high selectivity and sensitivity. This application is crucial for monitoring environmental pollutants and ensuring safety (Roy, 2021).
Sorption to Soil and Environmental Fate
Research on phenoxy herbicides and their sorption to soil and organic matter provides insight into their environmental fate and behavior. Understanding these processes is essential for assessing the environmental impact of these compounds and developing strategies for mitigation (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
The specific safety and hazard information for “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” is not available in the search results.
Orientations Futures
The future directions for “1-[4-(4-Methylphenyl)phenoxy]propan-2-one” are not specified in the search results.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature or databases.
Propriétés
IUPAC Name |
1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)15-7-9-16(10-8-15)18-11-13(2)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFYYHWZHAGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383128 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylphenyl)phenoxy]propan-2-one | |
CAS RN |
449737-01-3 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)

![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)






![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)



![4-[3-(Methylthio)phenyl]-3-thiosemicarbazide](/img/structure/B1620792.png)